2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a thiophene ring, a benzene ring, and a pyrazolo[1,5-c][1,3]oxazin ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and benzene rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The pyrazolo[1,5-c][1,3]oxazin ring is a heterocyclic ring, which means it contains atoms of at least two different elements .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
- These compounds exhibit activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, and anti-cancer effects .
- Thiophene-containing compounds have demonstrated anti-inflammatory properties. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
- The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one functions as a serotonin antagonist. It has potential applications in treating conditions like Alzheimer’s disease .
- The compound “2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” has been studied for its binding energy and potential as a 5-LOX inhibitor. Further structure optimization is needed for deeper investigations .
- Some novel 2-(thiophen-2-yl) derivatives have induced various nuclear features, including chromatin fragmentation and condensation. These effects were observed in experiments using acridine orange/Ethidium bromide staining .
- Researchers have synthesized thiazolo derivatives containing the thiophene nucleus. These compounds exhibit interesting reactivity and may have applications in materials science and other fields .
Medicinal Chemistry
Anti-Inflammatory Agents
Serotonin Antagonists
5-Lipoxygenase (5-LOX) Inhibition
Biological Effects
Thiazolo Derivatives
Mechanism of Action
Mode of Action
The presence of a thiophene ring in the structure suggests potential interactions with biological targets through pi-pi stacking or hydrogen bonding .
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact biochemical pathways affected .
Pharmacokinetics
The ADME properties of the compound are not well studied. Given the compound’s structure, it is likely to have good lipophilicity, which could enhance its absorption and distribution within the body. The compound’s metabolism and excretion are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
This will help to fully understand the potential therapeutic applications of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)25-20(22(16)21-15)19-6-3-9-26-19/h1-10,16,20,23-24H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTQYJTZZZMNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.